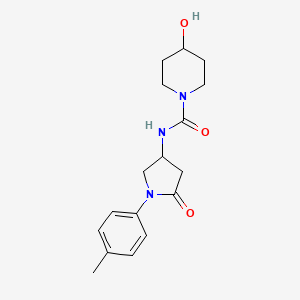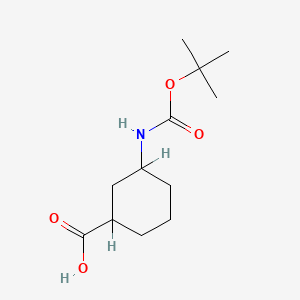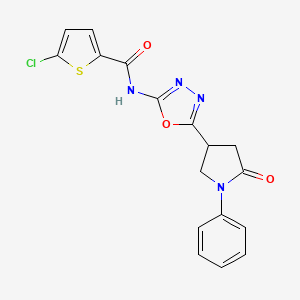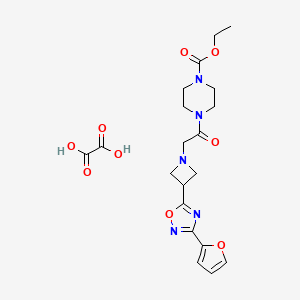![molecular formula C19H14FN3O5 B3017099 1-[(4-fluorophenyl)methoxy]-N-(4-nitrophenyl)-2-oxopyridine-3-carboxamide CAS No. 868678-15-3](/img/structure/B3017099.png)
1-[(4-fluorophenyl)methoxy]-N-(4-nitrophenyl)-2-oxopyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "1-[(4-fluorophenyl)methoxy]-N-(4-nitrophenyl)-2-oxopyridine-3-carboxamide" is a complex molecule that likely exhibits interesting physicochemical and structural properties due to the presence of various functional groups such as the fluorophenyl and nitrophenyl moieties, as well as the oxopyridine and carboxamide groups. While the specific compound is not directly studied in the provided papers, insights can be drawn from related compounds that share structural similarities.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, including nucleophilic substitution and ester hydrolysis, as seen in the synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide . This suggests that a similar approach could be employed for the synthesis of the compound , with careful consideration of the reactivity of the nitro and fluoro substituents during the synthetic steps.
Molecular Structure Analysis
The molecular structure and conformation of related compounds have been extensively studied using X-ray crystallography and computational methods such as DFT calculations and AM1 molecular orbital methods . These studies reveal the importance of intramolecular interactions, such as hydrogen bonding and the steric effects of substituents, which influence the overall molecular conformation and stability. The presence of a fluorophenyl group in the compound of interest may lead to similar conformational preferences due to the electronegativity of fluorine.
Chemical Reactions Analysis
The reactivity of the compound would be influenced by the electron-withdrawing effects of the nitro and fluoro groups, which could affect the nucleophilicity and electrophilicity of different parts of the molecule. The amide linkage is a common site for chemical reactions, and the presence of adjacent electron-withdrawing groups could make it more susceptible to nucleophilic attack .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from related structures. For instance, the crystal structure analyses provide insights into the potential supramolecular aggregation processes, which could be driven by hydrogen bonding interactions . The solvation effects, as studied in similar compounds, would also be relevant for understanding the behavior of the compound in different environments . The presence of strong electron-withdrawing groups like nitro and fluoro substituents would likely influence the compound's solubility, melting point, and other physicochemical properties.
Scientific Research Applications
Potential as a Kinase Inhibitor
- Inhibitor Development : Compounds structurally related to 1-[(4-fluorophenyl)methoxy]-N-(4-nitrophenyl)-2-oxopyridine-3-carboxamide have been identified as potent and selective inhibitors of the Met kinase superfamily. Modifications in the pyridine and pyridone positions enhanced enzyme potency and solubility. One such analogue demonstrated significant tumor stasis in gastric carcinoma models, leading to its advancement into clinical trials (Schroeder et al., 2009).
Use in Positron Emission Tomography (PET) Imaging
- PET Radiotracer Synthesis : Nucleophilic substitution methods have been used to synthesize radiolabeled compounds similar to this compound. These compounds, such as [18F]NIDA-42033, are potential radiotracers for studying cannabinoid receptors in the brain using PET imaging (Katoch-Rouse & Horti, 2003).
Applications in Neurological Research
- Serotonin Receptor Antagonists : Analogues of this compound have been developed as high-affinity antagonists for serotonin 5-HT1A receptors. These compounds show potential for in vivo quantification of 5-HT1A receptors in neuropsychiatric disorders (García et al., 2014).
- Alzheimer's Disease Research : Related compounds have been used in PET imaging to quantify serotonin 1A receptor densities in the brains of Alzheimer's disease patients. This research highlights the potential of these compounds in studying neurological disorders and their correlation with clinical symptoms (Kepe et al., 2006).
Synthesis and Characterization Studies
- Synthetic Method Development : Research has focused on developing efficient synthetic methods for compounds structurally similar to this compound. These studies aid in the production of these compounds for further biological evaluation (Zhou et al., 2021).
Future Directions
The future directions for research on “1-[(4-fluorophenyl)methoxy]-N-(4-nitrophenyl)-2-oxopyridine-3-carboxamide” could involve further exploration of its therapeutic properties and potential applications in medicinal chemistry. Given the wide range of activities associated with pyridine compounds, this compound could be a promising candidate for future drug development .
properties
IUPAC Name |
1-[(4-fluorophenyl)methoxy]-N-(4-nitrophenyl)-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O5/c20-14-5-3-13(4-6-14)12-28-22-11-1-2-17(19(22)25)18(24)21-15-7-9-16(10-8-15)23(26)27/h1-11H,12H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCYIGQFXHQXPQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])OCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-[2-(4-chlorophenyl)sulfanylanilino]-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B3017016.png)
![5-[(4-Chlorophenoxy)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B3017020.png)
![N-[Cyano-(2,4-difluorophenyl)methyl]-2-(oxolan-2-ylmethoxy)acetamide](/img/structure/B3017021.png)


![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B3017025.png)


![2-(3-(4-ethylpiperazin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide hydrochloride](/img/structure/B3017029.png)

![N-(4-chloro-2-methylphenyl)-2-[3-isopropyl-6-(5-methyl-1,2,4-oxadiazol-3-yl)-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl]acetamide](/img/structure/B3017034.png)


